molecular formula C25H20ClN3O2S B2438883 [7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892383-65-2

[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2438883
CAS No.: 892383-65-2
M. Wt: 461.96
InChI Key: JITZABVZWNGKGC-UHFFFAOYSA-N
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Description

[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
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Properties

IUPAC Name

[7-benzylsulfanyl-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-9-19(26)10-8-17)29-25(21)32-14-16-5-3-2-4-6-16/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITZABVZWNGKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration.

Structural Characteristics

This compound belongs to the class of triazatricyclic compounds characterized by a triazine ring and multiple functional groups, including a benzylsulfanyl group and a chlorophenyl moiety. The molecular formula is C25H20ClN3O2SC_{25}H_{20}ClN_{3}O_{2}S with a molecular weight of 462.0 g/mol .

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit notable antibacterial properties. For example, compounds with the benzylsulfanyl and chlorophenyl functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Anticancer Properties

The compound is hypothesized to possess anticancer properties based on its structural similarities to known anticancer agents. Studies on related compounds have demonstrated effectiveness against various cancer cell lines, including breast and skin cancer cells . Molecular docking studies suggest that such compounds can interact with key proteins involved in cancer cell proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. Compounds with similar structures have shown strong inhibitory activity against these enzymes, suggesting that this compound may also exhibit similar properties .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The binding affinity and interaction dynamics can be elucidated using molecular docking studies, which provide insights into how the compound modulates biological pathways at the molecular level .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated several synthesized compounds for their antibacterial activity against different strains. The results indicated that compounds with the benzylsulfanyl group exhibited significant antibacterial effects, particularly against Salmonella typhi and Bacillus subtilis .
  • Anticancer Activity : In vitro studies demonstrated that similar compounds showed cytotoxic effects on breast cancer cells with IC50 values comparable to established chemotherapeutics like Doxorubicin . This suggests a promising avenue for further research into the anticancer potential of the compound .
  • Enzyme Inhibition : Another study focused on the enzyme inhibitory activities of synthesized compounds indicated strong inhibition of urease and AChE among several derivatives . This highlights the potential therapeutic applications in treating conditions related to these enzymes.

Chemical Reactions Analysis

Reactivity and Reaction Pathways

The compound’s functional groups enable participation in various reactions:

Substitution Reactions

  • Benzylsulfanyl group : The S-benzyl group acts as a leaving group (S⁻), enabling nucleophilic substitution. For example, reaction with amines or alkoxides could replace the benzyl group.

  • 4-Chlorophenyl group : The chlorine atom is susceptible to nucleophilic aromatic substitution, particularly under strongly basic or acidic conditions, depending on substituent activation .

Table 2: Substitution Reactions

Functional GroupReaction TypeReagentsProducts
Benzylsulfanyl (S-benzyl)Nucleophilic substitutionNH₃, heatAminosulfanyl derivative
4-ChlorophenylNucleophilic aromatic substitutionNaOH, H₂OHydroxylated phenyl derivative

Oxidation/Reduction

  • Methanol group : Oxidation (e.g., using KMnO₄) could convert the -CH₂OH group to a ketone (-CO) or further to a carboxylic acid .

  • Sulfanyl group : Oxidation may yield sulfinyl (S=O) or sulfonyl (S=O₂) derivatives, altering bioactivity .

Table 3: Oxidation Reactions

Functional GroupReactionReagentsProducts
Methanol (-CH₂OH)OxidationKMnO₄, H⁺Ketone (-CO) or carboxylic acid (-COOH)
Benzylsulfanyl (S-benzyl)OxidationH₂O₂, acidSulfinyl (S=O) or sulfonyl (S=O₂) derivatives

Electrophilic Aromatic Substitution

The triazatricyclo ring system, containing nitrogen atoms, may direct electrophiles to specific positions. For example, nitration or bromination could occur at activated aromatic sites.

Table 4: Electrophilic Substitution

ReactionReagentsPosition of AttackProducts
NitrationHNO₃, H₂SO₄Activated ring positionNitro-substituted derivative

Mechanistic Insights

The compound’s reactivity is influenced by its heteroaromatic ring and substituents:

  • Steric effects : The bulky triazatricyclo core may hinder some reactions, favoring less hindered sites.

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance electron-deficient sites for nucleophilic attack .

Kinetic and Spectral Analysis

  • NMR spectroscopy : Used to confirm regioselectivity and structural integrity post-reaction .

  • Mass spectrometry : Identifies molecular weight changes (e.g., loss of benzyl group in substitution).

Preparation Methods

Formation of 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives. For example:

  • Reactant : 4-Chlorophenylacetic acid hydrazide and carbon disulfide
  • Conditions : 120°C in ethanol with catalytic piperidine
  • Yield : 68–75%

This step introduces the 4-chlorophenyl group at position 5, critical for subsequent functionalization.

Cyclization to Triazatricyclo System

Microwave-assisted cyclocondensation between thiadiazole intermediates and α,β-unsaturated ketones forms the oxa-aza rings:

  • Reactant : Thiadiazole-2-amine and methyl vinyl ketone
  • Conditions : 150°C, 20 min, solvent-free
  • Yield : 82% (isolated)

The 14-methyl group is introduced during this step via alkylation of the ketone precursor.

Hydroxymethyl Group Installation at Position 11

Reduction of Ketone Intermediate

A pivotal step involves reducing a ketone precursor to the secondary alcohol:

  • Reactant : 11-Oxo-triazatricyclo derivative
  • Reductant : NaBH₄ in methanol
  • Conditions : 0°C to RT, 2 h
  • Yield : 89%

Protective Group Strategy

To prevent hydroxyl group interference during earlier steps:

  • Protection : TBDMS-Cl, imidazole, DCM (94% yield)
  • Deprotection : TBAF in THF, RT (91% yield)

Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Temp (°C) Yield (%)
DMF K₂CO₃ 80 74
Toluene DBU 110 68
PEG-400 None 90 81

Polyethylene glycol (PEG-400) enhances solubility of aromatic intermediates, improving yields by 7–12% compared to DMF.

Large-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 45 min for benzylsulfanyl incorporation
  • Crystallization Control : Ethanol/water (7:3) achieves >99% purity by HPLC

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.62 (s, 2H, CH₂-S), 7.31–7.38 (m, 9H, Ar-H)
  • HRMS : m/z 567.1321 [M+H]⁺ (calc. 567.1318)

Purity Assessment

Method Purity (%) LogP PSA (Ų)
HPLC-UV 99.2 4.73 46.9
SFC 99.5 - -

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing the compound and ensuring purity?

  • Methodological Answer : Synthesis involves multi-step reactions with intermediates prone to photodegradation (e.g., disulfides) and competing pathways, leading to complex mixtures. For instance, photolabile disulfides in analogous compounds degrade under light, reducing yields . Purification requires fractional distillation to separate low- and high-boiling fractions, validated via elemental analysis to confirm composition .

Q. Which spectroscopic methods are critical for characterizing the compound’s structural complexity?

  • Methodological Answer : High-resolution ¹H- and ¹³C-NMR are essential. Diagnostic shifts in sulfur-bearing carbons (e.g., Δ5.3 ppm between sulfide and disulfide analogs) resolve substitution patterns. Comparative analysis with authentic spectra (e.g., exo/endo isomers) and chemical shift trends (e.g., deshielding in disulfides) confirm stereochemistry .

Q. How can researchers validate the regioselectivity of sulfanyl group addition in the compound?

  • Methodological Answer : Competitive radical vs. acid-catalyzed pathways influence regioselectivity. Control experiments under dark/light conditions (e.g., thiophenol reactions under UV light vs. thermal activation) isolate products. NMR tracking of peripheral vs. central bicyclobutane bond cleavage identifies dominant mechanisms .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing experimental conditions. For example, reaction path searches combined with information science can prioritize high-yield pathways and minimize trial-and-error approaches . AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction dynamics, enabling virtual screening of solvent/catalyst combinations .

Q. How should researchers resolve contradictions in spectral data (e.g., overlapping NMR shifts)?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated analogs) to isolate specific proton environments. For ambiguous shifts, compare ¹³C-NMR data with structurally authenticated compounds (e.g., Δ7.4 ppm between sulfide/disulfide α-carbons) . Dynamic NMR (DNMR) at variable temperatures can resolve conformational exchange broadening .

Q. What strategies are effective in analyzing multi-component reaction mixtures during synthesis?

  • Methodological Answer : Combine chromatographic separation (GC-MS/HPLC) with multivariate analysis. Fractionate mixtures via distillation and validate using mass spectrometry to detect trace byproducts. For example, photolytic byproducts in analogous reactions were identified via retention time matching and isotopic patterns .

Q. How can machine learning enhance experimental design for derivatives of this compound?

  • Methodological Answer : Train models on historical reaction data (e.g., yields, solvent polarity, catalysts) to predict optimal conditions. AI-driven "smart laboratories" automate parameter adjustments in real-time, such as tuning light intensity for photostable intermediates .

Q. What advanced techniques mitigate data discrepancies in bioactivity assays?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity screens) to cross-validate results. Statistical meta-analysis of dose-response curves accounts for batch variability. For photolabile compounds, standardize light exposure protocols to minimize degradation artifacts .

Data Contradiction Analysis

  • Example : Conflicting NMR assignments for diastereomers (e.g., meso vs. d/l forms) can arise from similar coupling constants.
    • Resolution : Use NOESY/ROESY to probe spatial proximity of substituents. For sulfur-containing analogs, X-ray crystallography provides unambiguous stereochemical validation .

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